molecular formula C18H14ClF3N4O4S B12478744 N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B12478744
M. Wt: 474.8 g/mol
InChI Key: XADZSQOTRSVWLJ-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a trifluoromethyl group, and an indole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions on a suitable phenyl precursor.

    Coupling of Intermediates: The indole intermediate and the chloro-trifluoromethyl phenyl intermediate are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for activity against various biological targets.

    Medicine: If the compound shows promising biological activity, it can be further developed into therapeutic agents for the treatment of diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or enzymes involved in indole metabolism. The chloro and trifluoromethyl groups may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide: This compound lacks the indole moiety and may exhibit different chemical and biological properties.

    N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide: This compound has a similar structure but with variations in the indole moiety, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N’-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide lies in its combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the indole moiety, chloro group, and trifluoromethyl group makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C18H14ClF3N4O4S

Molecular Weight

474.8 g/mol

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H14ClF3N4O4S/c1-31(29,30)26(14-8-10(18(20,21)22)6-7-12(14)19)9-15(27)24-25-16-11-4-2-3-5-13(11)23-17(16)28/h2-8,23,28H,9H2,1H3

InChI Key

XADZSQOTRSVWLJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N=NC1=C(NC2=CC=CC=C21)O)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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